Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate
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Overview
Description
Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate is a chemical compound characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound, which is then esterified with ethyl acetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding bromophenyl alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Bromophenyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the pyrrolidine ring.
4-Bromophenylacetic acid ethyl ester: Another related compound with a simpler structure.
Uniqueness
Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate is unique due to the presence of both the bromophenyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18BrNO2 |
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Molecular Weight |
312.20 g/mol |
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-13(17)9-14(7-8-16-10-14)11-3-5-12(15)6-4-11/h3-6,16H,2,7-10H2,1H3 |
InChI Key |
YYQMCZXEEFMLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCNC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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